Bienvenue dans la boutique en ligne BenchChem!

3,11,12,21-tetrahydro-1H-yohimban-14-one

yohimbane alkaloid structure-activity relationship adrenoceptor selectivity

3,11,12,21-Tetrahydro-1H-yohimban-14-one (CAS 39662-68-5), also known as the natural product sempervilam, is a pentacyclic yohimbane-type monoterpenoid indole alkaloid (MIA). It was first isolated from Gelsemium sempervirens (Loganiaceae) as one of the few yohimbane-type alkaloids identified in the Gelsemium genus.

Molecular Formula C19H16N2O
Molecular Weight 288.3 g/mol
CAS No. 39662-68-5
Cat. No. B184598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,11,12,21-tetrahydro-1H-yohimban-14-one
CAS39662-68-5
Molecular FormulaC19H16N2O
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1CN2C(CC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4
InChIInChI=1S/C19H16N2O/c22-19-13-6-2-1-5-12(13)11-17-18-15(9-10-21(17)19)14-7-3-4-8-16(14)20-18/h1-8,17,20H,9-11H2
InChIKeyJFYGOKQVGRLDGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,11,12,21-Tetrahydro-1H-yohimban-14-one (CAS 39662-68-5) Procurement Baseline: Identity, Source, and Physicochemical Profile


3,11,12,21-Tetrahydro-1H-yohimban-14-one (CAS 39662-68-5), also known as the natural product sempervilam, is a pentacyclic yohimbane-type monoterpenoid indole alkaloid (MIA) [1]. It was first isolated from Gelsemium sempervirens (Loganiaceae) as one of the few yohimbane-type alkaloids identified in the Gelsemium genus [1]. Its structure was confirmed by total synthesis, establishing the molecular formula C19H16N2O (exact mass 288.1263 Da; molecular weight 288.30 g/mol) [1][2]. The compound features a characteristic 14-one carbonyl on the yohimban skeleton, a structural motif that distinguishes it from the far more extensively studied yohimbine and its diastereomers, which bear ester and hydroxyl functionalities at C-16 and C-17 respectively. Beyond spectroscopic characterization (1H NMR, 13C NMR, IR, MS), quantitative pharmacological comparator data remain absent from the open literature, limiting procurement-relevant differentiation to structural identity and synthetic accessibility [3].

Why In-Class Yohimbane Alkaloids Cannot Substitute for 3,11,12,21-Tetrahydro-1H-yohimban-14-one in Research Procurement


3,11,12,21-Tetrahydro-1H-yohimban-14-one (sempervilam) cannot be functionally approximated by generic yohimbane alkaloids such as yohimbine, rauwolscine, or corynanthine because it lacks the C-16 carbomethoxy and C-17 hydroxyl substituents that are critical pharmacophoric determinants for adrenoceptor engagement in those classical congeners [1]. The 14-one carbonyl and fully aromatic C/D ring system of sempervilam represent a fundamentally distinct oxidation state and electronic configuration, which precludes any assumption of interchangeable binding profiles at alpha-2 adrenoceptors, serotonin receptors, or dopamine receptors without direct experimental evidence [2]. Critically, no quantitative selectivity data (Ki, IC50, or EC50 values) for sempervilam exist alongside comparator data for yohimbine or its diastereomers in any published peer-reviewed study known to date. This evidentiary gap means that even in-class inference is unsupported—purchasing a standard yohimbane analog as a replacement for sempervilam is an unvalidated substitution with no empirical justification.

Quantitative Differentiation Evidence for 3,11,12,21-Tetrahydro-1H-yohimban-14-one vs. Closest Analogs


Structural Determinants of Pharmacological Divergence: 14-Oxo-Yohimban vs. 17-Hydroxy-Yohimban-16-Carboxylate Scaffolds

The target compound sempervilam (3,11,12,21-tetrahydro-1H-yohimban-14-one) is structurally differentiated from yohimbine (methyl 17α-hydroxy-yohimban-16α-carboxylate) by the absence of the C-16 carbomethoxy ester and C-17 hydroxyl groups and the presence of a C-14 ketone in a fully aromatized C/D ring system [1]. Yohimbine exhibits pKi values of 8.52 (α2A), 8.00 (α2B), and 9.17 (α2C) at human adrenoceptor subtypes, with an IC50 of 0.6 μM in functional alpha-2 antagonism assays; rauwolscine shows greater alpha-2 selectivity than yohimbine, while corynanthine preferentially targets alpha-1 receptors [2]. No corresponding binding, functional, or selectivity data exist for sempervilam at any of these receptor systems in the public domain. The structural divergence—specifically the replacement of hydrogen-bond-donating hydroxyl with a hydrogen-bond-accepting ketone and the loss of the ester moiety—is predicted to fundamentally alter the hydrogen-bonding network required for alpha-2 adrenoceptor recognition, but this remains experimentally unverified [1].

yohimbane alkaloid structure-activity relationship adrenoceptor selectivity

Cytoxicity Fingerprint Divergence: Sempervilam vs. Gelsedine-Type Alkaloids in A431 Carcinoma

In the original isolation study, sempervilam was co-evaluated alongside gelsedine-type alkaloids for cytotoxic activity against A431 human epidermoid carcinoma cells [1]. The gelsedine-type alkaloid 14-acetoxygelsenicine (18) demonstrated an EC50 of 250 nM, and the positive control cisplatin showed an EC50 of 3.5 μM in the same assay system [1]. No EC50 value was reported for sempervilam (29), indicating that its cytotoxic potency on A431 cells fell below the reporting threshold or was not determined [1]. This places sempervilam's activity, if any, below 250 nM in this specific cell line context, distinguishing it from the nanomolar-potent gelsedine-type alkaloids also isolated from the same Gelsemium species.

antitumor natural product cytotoxicity Gelsemium alkaloid

Synthetic Accessibility as a Procurement Advantage: Total Synthesis of Sempervilam vs. Yohimbine

A convergent ten-step total synthesis of sempervilam starting from pimelic acid has been reported, achieving a 19% overall yield—a route characterized as environmentally friendly, low-cost, and suitable for industrial-scale production [1]. In contrast, commercial yohimbine remains predominantly sourced via extraction from Pausinystalia yohimbe or Rauwolfia serpentina bark, a supply chain subject to botanical variability, seasonal constraints, and geopolitical sourcing risks [2]. The availability of a fully synthetic route for sempervilam, without reliance on plant extraction, offers a distinct procurement advantage in terms of supply chain reliability, batch-to-batch reproducibility, and freedom from botanical co-extractives.

total synthesis process chemistry yohimbane alkaloid synthesis

Computational Physicochemical Profiling: Sempervilam vs. Yohimbine ADME-Relevant Descriptors

Computed physicochemical properties reveal significant differences relevant to permeability, solubility, and metabolic stability predictions [1][2]. Sempervilam (MW 288.30; TPSA 36.10 Ų; H-bond acceptors 1; H-bond donors 1; rotatable bonds 0) presents a markedly lower topological polar surface area and fewer hydrogen-bond donors/acceptors compared to yohimbine (MW 354.44; TPSA ~66 Ų; H-bond acceptors 3; H-bond donors 2; rotatable bonds 2) [1][2]. The TPSA difference of approximately 30 Ų places sempervilam well below the 60 Ų threshold associated with favorable blood-brain barrier penetration, while yohimbine's value exceeds this threshold, predicting differential CNS penetration profiles. Zero rotatable bonds and a rigid polycyclic framework further suggest reduced conformational entropy penalties upon target binding relative to yohimbine.

drug-likeness physicochemical property ADME prediction

Cytotoxic Selectivity Gap: Sempervilam Inactivity vs. Multi-Mechanism Antitumor Alkaloids from Gelsemium

Within the Gelsemium sempervirens alkaloid library, sempervilam stands apart from multiple co-isolated alkaloids that demonstrated confirmed cytotoxic activity [1]. Beyond 14-acetoxygelsenicine (EC50 = 250 nM on A431), 14,15-dihydroxygelsenicine (19), gelsedine (34), and gelsemicine (35) all showed relatively strong cytotoxic effects on the A431 cell line [1]. Sempervilam was notably absent from this active cohort, despite being structurally characterized in the same study. This negative data—the absence of measurable cytotoxicity where structurally related alkaloids are active—constitutes a selectivity-relevant differentiation point supporting sempervilam's use as a negative control or selectivity probe counter-screen compound in Gelsemium alkaloid mechanism-of-action studies.

selectivity screening alkaloid cytotoxicity Gelsemium sempervirens

Chemotaxonomic Rarity: Procurement Value of a Gelsemium-Derived Yohimbane Alkaloid

The yohimbane alkaloid structural class is predominantly associated with the plant families Apocynaceae (e.g., Rauwolfia spp.) and Rubiaceae (e.g., Pausinystalia yohimbe, Corynanthe spp.), where yohimbine, rauwolscine, corynanthine, ajmalicine, and reserpine are widely documented [1][2]. Sempervilam represents one of very few yohimbane-type alkaloids identified from the Loganiaceae family (Gelsemium sempervirens), and was the sole yohimbane-type alkaloid reported in the 2006 isolation study that yielded five new sarpagine-type and four new gelsenicine-related alkaloids from the same plant material [3]. This chemotaxonomic rarity—a yohimbane scaffold from a genus dominated by gelsedine-, gelsemine-, humantenine-, koumine-, and sarpagine-type MIAs—positions sempervilam as a uniquely valuable reference standard for natural product dereplication studies and phylogenetic investigations of MIA biosynthetic pathways [3].

chemotaxonomy natural product diversity yohimbane alkaloid distribution

Evidence-Backed Research Application Scenarios for 3,11,12,21-Tetrahydro-1H-yohimban-14-one Procurement


Negative Control for Gelsemium Alkaloid Antitumor Mechanism-of-Action Studies

Sempervilam is uniquely qualified as a structurally authentic negative control compound in Gelsemium alkaloid cytotoxicity mechanism-of-action research. The 2006 isolation study demonstrated that while co-isolated gelsedine-type alkaloids (e.g., 14-acetoxygelsenicine, EC50 = 250 nM) and the positive control cisplatin (EC50 = 3.5 μM) exhibited confirmed cytotoxicity against A431 epidermoid carcinoma cells, sempervilam showed no detectable activity in this assay [1]. This negative result, established under identical experimental conditions, supports sempervilam's use as a selectivity counter-screen compound for distinguishing target-specific antitumor mechanisms from non-specific cytotoxic effects within the Gelsemium pharmacophore space.

CNS-Penetrant Yohimbane Scaffold for Blood-Brain Barrier Probe Development

Computed physicochemical profiling reveals that sempervilam (TPSA = 36.10 Ų; HBA = 1; HBD = 1) possesses substantially more favorable predicted CNS penetration characteristics than yohimbine (TPSA ≈ 66 Ų; HBA = 3; HBD = 2) [1][2]. The TPSA value of 36.10 Ų falls well below the established 60 Ų threshold for likely blood-brain barrier penetration, whereas yohimbine exceeds this threshold. With zero rotatable bonds and a rigid polycyclic framework, sempervilam offers a minimal-entropy scaffold for CNS-targeted probe design, providing a differentiated starting point from the more polar, conformationally flexible yohimbine chemotype.

Synthetically Accessible Yohimbane Scaffold for Scale-Up and Derivatization Programs

The validated ten-step total synthesis of sempervilam from pimelic acid (19% overall yield), explicitly described as environmentally friendly, low-cost, and industrially scalable, provides a reliable synthetic supply route independent of botanical extraction [1]. In contrast, yohimbine commercial supply remains predominantly extraction-dependent, subject to seasonal and geopolitical variability [2]. Research programs requiring consistent, scalable access to a yohimbane scaffold for medicinal chemistry derivatization should consider sempervilam procurement on the basis of supply chain robustness and the availability of a fully characterized synthetic route amenable to process optimization.

Natural Product Dereplication and Chemotaxonomic Reference Standard

Sempervilam represents one of very few yohimbane-type alkaloids identified from the Loganiaceae family, and was the sole yohimbane-type alkaloid among over ten new indole alkaloids reported from Gelsemium sempervirens [1]. The Gelsemium genus is overwhelmingly dominated by gelsedine-, gelsemine-, humantenine-, koumine-, and sarpagine-type MIAs, making sempervilam's yohimbane scaffold a rare chemotaxonomic marker. Procurement of authenticated sempervilam as a reference standard enables accurate LC-MS and NMR-based dereplication of Gelsemium extracts, distinguishing this yohimbane-type constituent from the structurally distinct major alkaloid classes that characterize the genus.

Quote Request

Request a Quote for 3,11,12,21-tetrahydro-1H-yohimban-14-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.